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Compound of Interest

Compound Name: 4-Bromo-N,N-diethylaniline

Cat. No.: B7770344 Get Quote

An In-depth Technical Guide to the Structural Analysis of 4-Bromo-N,N-diethylaniline

Foreword: Bridging Structure to Function
In the landscape of synthetic chemistry, certain intermediates emerge as cornerstones for

innovation. 4-Bromo-N,N-diethylaniline is one such molecule. Its utility is not merely a

consequence of its constituent atoms but arises from the precise three-dimensional

arrangement and electronic landscape of its structure. For researchers in drug discovery,

materials science, and dye synthesis, a comprehensive understanding of this structure is

paramount. It informs reaction design, predicts reactivity, and ensures the identity and purity of

synthesized materials. This guide moves beyond a simple recitation of data; it provides a

Senior Application Scientist's perspective on the causal relationships between experimental

choices, the resulting data, and the structural truths they reveal. We will dissect this molecule

through the lenses of spectroscopy and reactivity, demonstrating how a foundational structural

analysis serves as a predictive tool for its application in complex synthetic challenges.

Core Molecular Framework and Physicochemical
Properties
4-Bromo-N,N-diethylaniline (CAS No: 2052-06-4) is a parasubstituted aromatic amine. The

structural architecture features a benzene ring functionalized with a bromine atom and a

diethylamino group at opposite ends (positions 1 and 4). The electron-donating nature of the

diethylamino group significantly influences the electronic properties of the aromatic ring,

activating it towards certain reactions while directing incoming groups. The bromine atom, a
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versatile halogen, serves as an excellent leaving group in a variety of cross-coupling reactions,

making the molecule a valuable building block in synthetic chemistry.[1][2][3]

A summary of its fundamental physicochemical properties is presented below.

Property Value Source

Molecular Formula C₁₀H₁₄BrN [4][5]

Molecular Weight 228.13 g/mol [4][5]

Appearance Solid

Melting Point 32-35 °C [6]

Boiling Point 269-271 °C [6]

Solubility Insoluble in water [3]

Spectroscopic Elucidation: The Structural Signature
Spectroscopy provides an empirical fingerprint of a molecule's structure. For a molecule like 4-
Bromo-N,N-diethylaniline, a multi-technique approach involving NMR, IR, and Mass

Spectrometry is not merely confirmatory; it is a self-validating system where each dataset

corroborates the others, providing an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C).

The resulting spectrum provides definitive information on the connectivity and arrangement of

atoms.

¹H NMR Analysis: The proton NMR spectrum is characterized by two distinct regions: the

aromatic region and the aliphatic region.

Aromatic Protons: The para-substitution pattern results in a classic AA'BB' system, which

often appears as two distinct doublets. The protons ortho to the electron-donating N,N-

diethyl group are shielded and appear upfield, while the protons ortho to the bromine atom

are deshielded and appear downfield.
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Aliphatic Protons: The diethylamino group gives rise to a quartet for the methylene (-CH₂-)

protons, which are adjacent to the methyl group, and a triplet for the terminal methyl (-CH₃)

protons.

Signal Assignment
Typical Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Ar-H (ortho to Br) ~7.2-7.4 Doublet ~9.0

Ar-H (ortho to NEt₂) ~6.5-6.7 Doublet ~9.0

-N-(CH₂CH₃)₂ ~3.3 Quartet ~7.0

-N-(CH₂CH₃)₂ ~1.1 Triplet ~7.0

¹³C NMR Analysis: The carbon spectrum confirms the number of unique carbon environments.

Due to the molecule's symmetry, only six signals are expected: four for the aromatic carbons

and two for the ethyl carbons.

Signal Assignment Typical Chemical Shift (δ, ppm)

C-NEt₂ (ipso) ~148

C-H (ortho to NEt₂) ~113

C-H (ortho to Br) ~132

C-Br (ipso) ~110

-N-(CH₂CH₃)₂ ~44

-N-(CH₂CH₃)₂ ~12

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation corresponding to specific vibrational modes.
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Vibrational Mode Characteristic Wavenumber (cm⁻¹)

C-H Stretch (Aromatic) 3000-3100

C-H Stretch (Aliphatic) 2850-2970

C=C Stretch (Aromatic Ring) 1500-1600

C-N Stretch 1340-1360

C-Br Stretch 500-600

The presence of these characteristic bands provides strong evidence for the key functional

groups within the molecule, corroborating the structure determined by NMR.[7]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For

4-Bromo-N,N-diethylaniline, the most telling feature is the isotopic signature of bromine.[4]

Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This

results in two molecular ion peaks of almost equal intensity: [M]⁺ at m/z 227 and [M+2]⁺ at

m/z 229. The observation of this doublet is a definitive indicator of a monobrominated

compound.

Key Fragments: A common fragmentation is the loss of an ethyl group, leading to a

significant peak at m/z 198/200.

Ion m/z Value Significance

[C₁₀H₁₄⁷⁹BrN]⁺ 227 Molecular Ion (M⁺)

[C₁₀H₁₄⁸¹BrN]⁺ 229 Molecular Ion Isotope (M+2)⁺

[C₈H₉⁷⁹BrN]⁺ 198 Loss of an ethyl group

[C₈H₉⁸¹BrN]⁺ 200
Loss of an ethyl group

(isotope)
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A Representative Synthetic Protocol
The most direct synthesis of 4-Bromo-N,N-diethylaniline involves the electrophilic

bromination of N,N-diethylaniline. The strong activating effect of the diethylamino group directs

the incoming electrophile (bromine) almost exclusively to the para position.[8]

Protocol: Electrophilic Bromination of N,N-diethylaniline
Dissolution: Dissolve N,N-diethylaniline (1.0 eq) in a suitable solvent such as glacial acetic

acid in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath.

Bromine Addition: In a separate flask, prepare a solution of bromine (1.0 eq) in glacial acetic

acid. Add this bromine solution dropwise to the stirred aniline solution. The causality here is

critical: slow, cooled addition is necessary to control the exothermicity of the reaction and

prevent over-bromination.

Reaction: Allow the mixture to stir at room temperature for 1-2 hours until the reaction is

complete (monitored by TLC).

Precipitation: Pour the reaction mixture into a beaker of cold water. The non-polar product

will precipitate out of the aqueous solution.

Isolation & Purification: Collect the solid product by vacuum filtration. The crude product can

be purified by recrystallization from a solvent like ethanol to yield the final product as a

crystalline solid.
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Preparation

Reaction

Workup & Purification

Dissolve N,N-diethylaniline
in Glacial Acetic Acid

Dropwise addition of Br₂
solution at 0°C

Prepare Br₂ solution
in Glacial Acetic Acid

Stir at Room Temp
(1-2 hours)

Pour into Water
(Precipitation)

Vacuum Filtration

Recrystallize from Ethanol
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Reaction Setup

Reaction

Workup

Combine:
1. 4-Bromo-N,N-diethylaniline

2. Arylboronic Acid
3. Pd Catalyst (e.g., Pd(PPh₃)₄)

4. Base (e.g., K₂CO₃)

Add Solvents
(e.g., Toluene/Water)

Degas with N₂ or Ar

Heat to Reflux
(Monitor by TLC/LC-MS)

Cool to RT & Dilute
(e.g., with Ethyl Acetate)

Aqueous Wash

Dry, Filter, Concentrate

Purify via Chromatography
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Reaction Setup (Inert Atmosphere)

Reaction

Workup

To a dry flask add:
1. 4-Bromo-N,N-diethylaniline

2. Pd Precatalyst & Ligand
3. Strong Base (e.g., NaOtBu)

Add Amine and
Anhydrous Solvent (e.g., Toluene)

Seal and Heat
(Monitor by GC-MS/LC-MS)

Cool to RT

Quench and perform
Aqueous Extraction

Dry, Filter, Concentrate

Purify via Chromatography

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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